Cas no 82020-57-3 (2-hydroxy-5-nitrobenzene-1-sulfonamide)

2-hydroxy-5-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 2-hydroxy-5-nitro-
- 2-hydroxy-5-nitrobenzenesulfonamide
- 2-hydroxy-5-nitrobenzene-1-sulfonamide
- GS1000
- DTXSID80536791
- AKOS017552393
- EN300-278322
- SCHEMBL18301990
- 82020-57-3
-
- MDL: MFCD18397327
- インチ: InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H,(H2,7,12,13)
- InChIKey: JHZUWNGDWLEACF-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)O
計算された属性
- せいみつぶんしりょう: 217.99974247g/mol
- どういたいしつりょう: 217.99974247g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 135Ų
2-hydroxy-5-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-278322-2.5g |
2-hydroxy-5-nitrobenzene-1-sulfonamide |
82020-57-3 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-278322-10g |
2-hydroxy-5-nitrobenzene-1-sulfonamide |
82020-57-3 | 10g |
$2393.0 | 2023-09-09 | ||
Alichem | A014003256-500mg |
2-Hydroxy-5-nitrobenzenesulfonamide |
82020-57-3 | 97% | 500mg |
$815.00 | 2023-09-01 | |
Enamine | EN300-278322-0.05g |
2-hydroxy-5-nitrobenzene-1-sulfonamide |
82020-57-3 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-278322-0.1g |
2-hydroxy-5-nitrobenzene-1-sulfonamide |
82020-57-3 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-278322-0.25g |
2-hydroxy-5-nitrobenzene-1-sulfonamide |
82020-57-3 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-278322-1.0g |
2-hydroxy-5-nitrobenzene-1-sulfonamide |
82020-57-3 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-278322-10.0g |
2-hydroxy-5-nitrobenzene-1-sulfonamide |
82020-57-3 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-278322-0.5g |
2-hydroxy-5-nitrobenzene-1-sulfonamide |
82020-57-3 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
Enamine | EN300-278322-1g |
2-hydroxy-5-nitrobenzene-1-sulfonamide |
82020-57-3 | 1g |
$557.0 | 2023-09-09 |
2-hydroxy-5-nitrobenzene-1-sulfonamide 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
2-hydroxy-5-nitrobenzene-1-sulfonamideに関する追加情報
Benzenesulfonamide, 2-hydroxy-5-nitro- (CAS No. 82020-57-3): A Comprehensive Overview
Benzenesulfonamide, 2-hydroxy-5-nitro- (CAS No. 82020-57-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential therapeutic properties and its role in the development of novel drug candidates.
The molecular structure of Benzenesulfonamide, 2-hydroxy-5-nitro- consists of a benzene ring substituted with a sulfonamide group at the para position, a hydroxyl group at the ortho position, and a nitro group at the meta position. This arrangement imparts specific chemical and biological properties that make it an attractive candidate for various research applications.
In recent years, there has been a growing interest in the use of Benzenesulfonamide, 2-hydroxy-5-nitro- as a scaffold for the development of new drugs. One of the key areas of focus has been its potential as an antifungal agent. Studies have shown that this compound exhibits significant antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell wall synthesis and membrane integrity, making it a promising lead for the development of new antifungal therapies.
Beyond its antifungal properties, Benzenesulfonamide, 2-hydroxy-5-nitro- has also been investigated for its anti-inflammatory and analgesic effects. Research has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory processes. Additionally, it has shown promise in reducing pain and inflammation in animal models of arthritis and other inflammatory conditions.
The pharmacokinetic properties of Benzenesulfonamide, 2-hydroxy-5-nitro- have also been studied extensively. It has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. However, further research is needed to optimize its formulation and dosing regimens to maximize therapeutic efficacy while minimizing potential side effects.
In the context of drug discovery and development, Benzenesulfonamide, 2-hydroxy-5-nitro- serves as an important starting point for the synthesis of more complex derivatives with enhanced biological activities. Chemists have explored various modifications to the core structure, such as introducing additional functional groups or altering the substitution pattern on the benzene ring, to improve its pharmacological properties. These efforts have led to the identification of several promising lead compounds with improved potency and selectivity.
The safety profile of Benzenesulfonamide, 2-hydroxy-5-nitro- is another critical aspect that has been extensively evaluated. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with no significant toxicity observed in animal models. However, as with any new drug candidate, comprehensive safety assessments are essential before advancing to clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of Benzenesulfonamide, 2-hydroxy-5-nitro--based drugs in human subjects. Early results from phase I trials have been encouraging, with no major adverse events reported and evidence of therapeutic benefit in patients with fungal infections and inflammatory diseases. These findings provide a strong foundation for further clinical development.
In conclusion, Benzenesulfonamide, 2-hydroxy-5-nitro- (CAS No. 82020-57-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for the development of new drugs targeting fungal infections, inflammation, and pain management. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, paving the way for future advancements in healthcare.
82020-57-3 (2-hydroxy-5-nitrobenzene-1-sulfonamide) 関連製品
- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)
- 1797717-95-3(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide)
- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 5380-80-3(2,3-dihydro-1-benzofuran-3-ol)
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1090980-68-9([(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate)
- 1361924-40-4(2,3',4',5'-Tetrachlorobiphenyl-4-acrylic acid)




